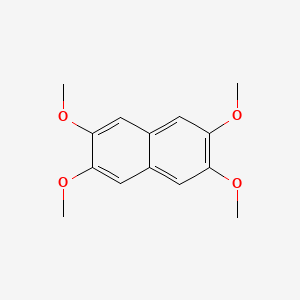

2,3,6,7-Tetramethoxynaphthalene

Description

Significance of π-Extended Aromatic Systems in Contemporary Chemical Research

π-extended aromatic systems are a cornerstone of modern chemical research, primarily due to their unique electronic and photophysical properties. These systems, characterized by a network of delocalized π-electrons spanning multiple atoms, form the backbone of a wide array of organic functional materials. The extended conjugation in these molecules leads to smaller HOMO-LUMO gaps, enabling them to absorb and emit light in the visible and near-infrared regions of the electromagnetic spectrum. This fundamental property makes them integral components in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Contextualization of Tetramethoxynaphthalene Isomers within Aromatic Compound Chemistry

Within the vast family of aromatic compounds, naphthalene (B1677914) derivatives represent a significant class of π-extended systems. The introduction of substituent groups onto the naphthalene core can lead to a multitude of isomers, each with distinct physical and chemical properties. Tetramethoxynaphthalene isomers, which feature four methoxy (B1213986) groups attached to the naphthalene ring, are a compelling subset of these derivatives.

The methoxy group (-OCH₃) is an electron-donating group, which can significantly influence the electronic properties of the naphthalene core. The positions of these four methoxy groups on the naphthalene scaffold are critical in determining the molecule's symmetry, dipole moment, and solid-state packing, all of which are paramount for its application in materials science. Different isomers will exhibit variations in their absorption and emission spectra, as well as their charge carrier mobility. The 2,3,6,7-substitution pattern, in particular, results in a symmetrical molecule, which can lead to ordered molecular packing in the solid state, a desirable trait for many organic electronic applications.

Historical and Current Trajectories in the Academic Investigation of 2,3,6,7-Tetramethoxynaphthalene

The academic investigation of this compound has been somewhat sporadic compared to other more common naphthalene derivatives. Historically, its synthesis has been documented as an intermediate in the preparation of other functional molecules. For instance, a known synthetic route involves the methoxylation of 2,7-dibromo-3,6-dimethoxynaphthalene, which itself is prepared from 2,7-dihydroxynaphthalene. This multi-step synthesis highlights the challenges in accessing this specific isomer.

Early research mentioning this compound often focused on its role as a precursor. For example, it has been used in the synthesis of 2,3,6,7-tetrahydroxynaphthalene, a molecule with potential applications in its own right.

More recently, with the advancement of computational chemistry, the electronic properties of this compound have been explored theoretically. A computational study on cationic acene dimers calculated the interaction energy between two this compound units to be -30.6 kcal/mol. researchgate.net This significant interaction energy suggests its potential for forming stable dimeric structures, which could be relevant for applications in molecular recognition and self-assembly.

Despite these glimpses into its properties and synthesis, a comprehensive body of research dedicated solely to the material science applications of this compound remains to be established. Its unique substitution pattern warrants further investigation to fully elucidate its potential in advanced organic materials.

Structure

3D Structure

Properties

IUPAC Name |

2,3,6,7-tetramethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-15-11-5-9-7-13(17-3)14(18-4)8-10(9)6-12(11)16-2/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRMNWAPYJYUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633037 | |

| Record name | 2,3,6,7-Tetramethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33033-33-9 | |

| Record name | 2,3,6,7-Tetramethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 2,3,6,7 Tetramethoxynaphthalene and Its Derivatives

Direct Synthetic Routes to 2,3,6,7-Tetramethoxynaphthalene

The creation of the this compound core can be achieved through various synthetic pathways, often starting from more readily available naphthalene (B1677914) precursors.

Methoxylation via Nucleophilic Substitution (e.g., from 2,7-dibromo-3,6-dimethoxynaphthalene)

A key strategy for synthesizing this compound involves the methoxylation of a suitably substituted naphthalene core. One common precursor is 2,7-dibromo-3,6-dimethoxynaphthalene. nih.gov The bromine atoms at the 2 and 7 positions are susceptible to nucleophilic substitution by methoxide (B1231860) ions. This reaction is typically carried out in the presence of a copper catalyst and a base in a suitable solvent like methanol (B129727) or dimethylformamide (DMF). The copper catalyst facilitates the displacement of the bromide ions with methoxide ions, leading to the formation of the desired tetramethoxy product.

Derivatization and Functionalization Strategies

Once this compound is synthesized, its structure can be further modified to create a range of derivatives with tailored properties. These strategies often involve reactions targeting the methoxy (B1213986) groups or the aromatic naphthalene core.

Demethylation to Polyhydroxynaphthalene Analogues (e.g., 2,3,6,7-Tetrahydroxynaphthalene)

The methoxy groups of this compound can be cleaved to yield the corresponding polyhydroxynaphthalene, 2,3,6,7-tetrahydroxynaphthalene. This demethylation is a critical transformation as the resulting hydroxyl groups offer new sites for further functionalization. Common reagents for this process include strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The reaction involves the protonation of the ether oxygen followed by nucleophilic attack by the bromide ion, leading to the cleavage of the methyl-oxygen bond.

A related synthesis starting from naphthalene-2,3-diol has been reported to produce 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, highlighting the utility of demethylation in the synthesis of complex naphthalene derivatives. researchgate.net

Annulation Reactions for Extended Benzodioxin Systems (e.g., Bis(ethylenedioxy)naphthalene)

Annulation reactions on derivatives of this compound can lead to the formation of extended polycyclic aromatic systems. For instance, after demethylation to the corresponding tetrahydroxynaphthalene, reaction with 1,2-dihaloethanes (e.g., 1,2-dibromoethane) in the presence of a base can lead to the formation of bis(ethylenedioxy)naphthalene derivatives. This reaction proceeds via a double Williamson ether synthesis, where the hydroxyl groups act as nucleophiles to displace the halide ions, forming two new five-membered dioxane rings fused to the naphthalene core.

Electrophilic Acylation Reactions on Related Methoxynaphthalenes (e.g., Trifluoroacetylation)

Electrophilic acylation, a type of Friedel-Crafts reaction, is a powerful tool for introducing acyl groups onto the aromatic ring of methoxynaphthalenes. libretexts.orgresearchgate.netnih.govyoutube.com The methoxy groups are activating and direct incoming electrophiles to specific positions on the naphthalene ring. Trifluoroacetylation, using trifluoroacetic anhydride, is a specific example of this reaction. researchgate.netresearchgate.netmurdoch.edu.au This reaction has been shown to be effective on various methoxy-substituted naphthalenes, leading to the formation of trifluoroacetylated products. murdoch.edu.au For instance, the trifluoroacetylation of 1,4,5-trimethoxynaphthalene (B14484102) occurs at the C(3) or C(8) position, while 1,4,5,7-tetramethoxynaphthalene is acylated exclusively at the C(8) position. murdoch.edu.au

| Reactant | Acylating Agent | Product(s) |

| 1,4,5-Trimethoxynaphthalene | Trifluoroacetic anhydride | 3-Trifluoroacetyl-1,4,5-trimethoxynaphthalene and 8-Trifluoroacetyl-1,4,5-trimethoxynaphthalene |

| 1,4,5,7-Tetramethoxynaphthalene | Trifluoroacetic anhydride | 8-Trifluoroacetyl-1,4,5,7-tetramethoxynaphthalene |

| 1-Ethyl-6-methoxy-3-methyl-1H-1,2-diazaphenalene | Trifluoroacetic anhydride | 1-Ethyl-6-methoxy-3-methyl-7,9-bis(trifluoroacetyl)-1H-1,2-diazaphenalene researchgate.net |

Copper-Assisted Nucleophilic Substitution in Polybrominated Naphthalene Precursors

The synthesis of methoxy-substituted naphthalenes can also be achieved through copper-assisted nucleophilic substitution on polybrominated naphthalene precursors. This method is particularly useful when direct bromination of a desired naphthalene is not regioselective. Starting with a polybrominated naphthalene, such as 2,3,6,7-tetrabromonaphthalene, selective substitution of bromide with methoxide can be achieved using a copper catalyst. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tuned to control the degree and position of methoxylation, providing a versatile route to various methoxynaphthalene isomers.

Mechanistic Aspects and Control in Synthesis

The synthesis of specifically substituted naphthalenes like this compound is a nuanced process where controlling the reaction's outcome is paramount. The final arrangement of substituent groups on the naphthalene core is not random but is governed by precise electronic and steric factors. Understanding the underlying reaction mechanisms is crucial for achieving the desired isomer with high yield and purity. This involves mastering regiochemical control during substitution reactions and appreciating the profound electronic influence exerted by the methoxy groups on the aromatic system's reactivity.

Regiochemical Control in Substitution Patterns

Regiochemical control in the synthesis of substituted naphthalenes dictates where incoming functional groups will attach to the naphthalene ring system. The naphthalene molecule has two distinct positions for substitution: the alpha (α) positions (1, 4, 5, 8) and the beta (β) positions (2, 3, 6, 7).

In electrophilic aromatic substitution reactions, the choice between these positions is largely determined by the stability of the carbocation intermediate (also known as an arenium ion or Wheland intermediate) formed during the reaction. For a monosubstitution reaction on an unsubstituted naphthalene ring, the attack at the alpha-position is generally favored. youtube.com This preference is explained by analyzing the resonance structures of the intermediate.

Alpha-attack: The carbocation intermediate formed has seven resonance structures. Crucially, two of these structures preserve the aromaticity of one of the benzene (B151609) rings. youtube.com

Beta-attack: The intermediate resulting from an attack at the beta-position also has seven resonance structures, but only one of them keeps a benzene ring intact. youtube.com

The greater number of resonance contributors that maintain an intact aromatic ring makes the alpha-attack intermediate significantly more stable, thus leading to the alpha-substituted product as the major isomer. youtube.com This is a critical principle in controlling the initial substitution pattern on a naphthalene core.

When substituents are already present, as in the precursors to this compound, the regiochemical outcome of subsequent reactions is guided by the electronic properties of these existing groups.

| Intermediate Feature | α-Attack on Naphthalene | β-Attack on Naphthalene |

| Position of Attack | C1, C4, C5, or C8 | C2, C3, C6, or C7 |

| Total Resonance Structures | 7 | 7 |

| Structures with an Intact Benzene Ring | 2 | 1 |

| Relative Stability | More Stable | Less Stable |

| Major Product | α-substituted naphthalene | Minor Product |

This table summarizes the factors influencing the regioselectivity of electrophilic substitution on an unsubstituted naphthalene ring, based on the stability of the carbocation intermediate. youtube.com

Influence of Methoxy Substituents on Aromatic Reactivity

The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution reactions. Its influence on the reactivity of the naphthalene ring is twofold.

First, the oxygen atom in the methoxy group has lone pairs of electrons that it can donate to the aromatic system through resonance. This electron donation increases the electron density of the naphthalene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted naphthalene. This activating effect is particularly strong at the ortho and para positions relative to the methoxy group. In the case of this compound, all four methoxy groups are located at beta-positions. They work in concert to strongly activate the remaining alpha-positions (1, 4, 5, and 8) towards electrophilic attack.

Second, the methoxy group is an ortho-, para-director. This means it directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it. For a methoxy group at the C-2 position, it would direct incoming groups to the C-1 (ortho) and C-3 (ortho) positions. In this compound, the methoxy groups at C-2 and C-3 activate the C-1 and C-4 positions, while the methoxy groups at C-6 and C-7 activate the C-5 and C-8 positions.

While methoxy groups are strong activators for electrophilic substitution, they can also influence nucleophilic aromatic substitution reactions. Under certain conditions, a methoxy group can be replaced by a strong nucleophile, a reaction that is less common for naphthalenes but has been observed. elsevierpure.com For instance, research has shown that the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene can be readily replaced by various nucleophiles, demonstrating that the methoxy group can also function as a leaving group in specific contexts. elsevierpure.com

Advanced Spectroscopic and Electronic Characterization of 2,3,6,7 Tetramethoxynaphthalene Systems

Electronic Spectroscopy and Charge Transfer Phenomena

The study of the electronic transitions and charge transfer characteristics of 2,3,6,7-tetramethoxynaphthalene, particularly in its radical cation form, provides crucial insights into its potential applications in electronic materials.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics of Radical Cation Salts

The radical cation of this compound exhibits distinct absorption bands in the ultraviolet-visible (UV-Vis) spectrum. When generated, these radical cations can display characteristic bands corresponding to electronic transitions within the molecule. For instance, similar to other aromatic radical ions, the UV-Vis spectrum would be expected to show absorptions at specific wavelengths that are indicative of the new electronic environment created by the removal of an electron. ucl.ac.uk The generation of the radical cation, for example by chemical oxidation using an agent like antimony pentachloride (SbCl₅), leads to the appearance of new absorption bands. mdpi.com These bands are often intense due to the high probability of the electronic transitions. libretexts.org

Analysis of Long-Wavelength Charge Transfer Bands and Reduced Excitation Energies

A significant feature in the electronic spectrum of systems containing this compound radical cations is the presence of long-wavelength charge transfer (CT) bands. libretexts.org These bands arise from the transfer of an electron between the naphthalene (B1677914) derivative (the donor) and an acceptor molecule, or between the radical cation and a neutral molecule in a mixed-valence system. nih.gov The energy of these CT bands is typically lower than the local excitations of the individual molecules, resulting in absorption at longer wavelengths, often in the visible or near-infrared region. nih.gov

This phenomenon of reduced excitation energy is a key indicator of strong electronic coupling between the interacting species. In the context of radical cation salts, the formation of dimers or higher-order aggregates can lead to the delocalization of the positive charge over multiple naphthalene units. This delocalization stabilizes the system and lowers the energy required for electronic excitation, giving rise to these characteristic long-wavelength absorption bands. nih.gov The intensity and position of these bands are sensitive to the distance and orientation between the interacting molecules. nih.gov

Electrochemical Analysis of Redox States

Electrochemical methods are pivotal in characterizing the electron-donating properties of this compound.

Cyclic Voltammetry for Oxidation Potentials (e.g., in the context of donor molecules)

Cyclic voltammetry (CV) is a powerful technique to determine the oxidation potentials of this compound. As an electron-rich aromatic compound, it can be readily oxidized. The CV measurement would reveal one or more oxidation waves, corresponding to the sequential removal of electrons to form the radical cation and potentially a dication. The potential at which the first oxidation occurs is a critical parameter, as it quantifies the energy required to remove an electron and thus reflects its strength as an electron donor. researchgate.net For instance, in a typical CV experiment, the compound would be dissolved in a suitable solvent with a supporting electrolyte, and the potential would be scanned to observe the oxidation and subsequent reduction peaks. researchgate.net The reversibility of the oxidation process can also be assessed from the CV data, providing information about the stability of the generated radical cation. researchgate.net

| Compound | First Oxidation Potential (V vs. reference electrode) | Solvent/Electrolyte | Reference |

|---|---|---|---|

| N-Phenylphenothiazine derivative 4 | +0.45 | CH₂Cl₂/Bu₄NPF₆ | mdpi.com |

| N-Phenylphenothiazine derivative 5 | +0.46 | CH₂Cl₂/Bu₄NPF₆ | mdpi.com |

| N-Phenylphenothiazine derivative 6 | +0.44 | CH₂Cl₂/Bu₄NPF₆ | mdpi.com |

Magnetic Resonance Techniques

Magnetic resonance techniques offer a detailed view of the electronic and magnetic environment of the unpaired electron in the radical cation of this compound.

Electron Spin Resonance (ESR) Spectroscopy for Radical Cations

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly sensitive method for studying species with unpaired electrons, such as the radical cation of this compound. nih.gov The ESR spectrum provides information about the g-factor and hyperfine coupling constants. The g-factor is a characteristic property of the radical and its electronic environment. mdpi.com

Excitonic Behavior in Organic Semiconducting Salts

The compound this compound (TMN) is known to form organic semiconducting radical cation salts with various counter-ions. journaldephysique.org In salts with a 3:2 stoichiometry, such as (TMN)₃(AsF₆)₂ and (TMN)₃(ClO₄)₂, the crystal structure is characterized by an alternating stack configuration. journaldephysique.org Within these stacks, the TMN molecules arrange into triads, a grouping of three molecules. journaldephysique.org This specific arrangement results in a diamagnetic ground state for the material. journaldephysique.org However, despite this diamagnetic ground state, the system allows for thermally accessible triplet spin excitons, which are crucial to its electronic properties. journaldephysique.org

Triplet Spin Exciton Activation Energies and Fine Structure Parameters

The energy required to generate triplet spin excitons from the diamagnetic ground state has been quantified for different salts of this compound. For the (TMN)₃(AsF₆)₂ salt, the activation energy is 0.19 eV. journaldephysique.org The related perchlorate (B79767) salt, (TMN)₃(ClO₄)₂, exhibits a higher activation energy of 0.28 eV. journaldephysique.org

The triplet state is further characterized by fine structure parameters, D (axial) and E (rhombic), which describe the zero-field splitting of the triplet sublevels. For the hexafluoroarsenate (B1215188) salt, the parameters have been determined as D = ± 0.00667 cm⁻¹ and E = ∓ 0.00117 cm⁻¹. journaldephysique.org For the perchlorate salt, the values are D = ± 0.00829 cm⁻¹ and E = ∓ 0.00090 cm⁻¹. journaldephysique.org At higher temperatures, spin exchange processes between the excitons lead to a narrowing of the spectral lines. journaldephysique.org

Interactive Data Table: Excitonic Properties of this compound (TMN) Salts

| Salt Composition | Activation Energy (eV) | Fine Structure Parameter D (cm⁻¹) | Fine Structure Parameter E (cm⁻¹) |

| (TMN)₃(AsF₆)₂ | 0.19 journaldephysique.org | ± 0.00667 journaldephysique.org | ∓ 0.00117 journaldephysique.org |

| (TMN)₃(ClO₄)₂ | 0.28 journaldephysique.org | ± 0.00829 journaldephysique.org | ∓ 0.00090 journaldephysique.org |

Crystallographic Investigations and Supramolecular Architecture of 2,3,6,7 Tetramethoxynaphthalene Systems

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the crystal structure, including the dimensions of the unit cell and the conformation of the molecule in the solid state.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental descriptors of the symmetry of a crystal lattice. The crystal system classifies the crystal based on its axial system, while the space group provides a complete description of all the symmetry operations present in the crystal structure. For a hypothetical crystal of a 2,3,6,7-tetramethoxynaphthalene salt, one might expect a lower symmetry system, such as triclinic or monoclinic, due to the complexity of the molecule and potential packing arrangements.

Unit Cell Parameters and Molecular Conformation in the Solid State

The unit cell is the basic repeating unit of a crystal structure, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters are precisely determined from the diffraction pattern. The analysis also reveals the conformation of the this compound molecule in the solid state, including bond lengths, bond angles, and torsion angles, which can be influenced by intermolecular forces within the crystal.

Hypothetical Data Table for Unit Cell Parameters:

| Parameter | Value |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Stacking Motifs and Intermolecular Interactions in Radical Cation Salts

In the solid state, radical cation salts of electron-rich aromatic molecules like this compound often exhibit characteristic stacking arrangements driven by π-π interactions. These interactions are crucial in determining the electronic and magnetic properties of the material.

Segregated Stacks of Anions and Cations

A common structural motif in such salts is the formation of segregated stacks, where the planar radical cations of this compound and the counter-anions arrange themselves in separate columns or layers within the crystal lattice. This segregation is a key factor for achieving significant electrical conductivity in molecular materials.

Triadic Molecular Units and Dimerization in Cation Stacks

Within the cation stacks, further organization can occur. Dimerization, where two radical cations are in close contact, is a frequent phenomenon. In some cases, more complex arrangements like triadic or tetradic units can form, where the charge and spin are delocalized over multiple molecules. These arrangements are a consequence of the balance between attractive π-π interactions and electrostatic repulsion between the positively charged species.

Quantification of Interplanar Distances and Dihedral Angles

The strength of the π-π interactions is highly dependent on the geometry of the stacking. Key parameters used to quantify this are the interplanar distance between the aromatic rings and the dihedral angle between them. Shorter interplanar distances, typically in the range of 3.3 to 3.6 Å, indicate stronger interactions. The dihedral angle describes the relative orientation of the stacked molecules.

Hypothetical Data Table for Stacking Parameters:

| Parameter | Value |

| Interplanar Distance (Å) | Data not available |

| Dihedral Angle (°) | Data not available |

Role of C-H···O Contacts in Crystal Lattice Formation

In the crystalline structure of the radical cation salt tris(this compound)bis(hexafluoroarsenate), the supramolecular architecture is significantly influenced by a network of weak C-H···O hydrogen bonds. These interactions are crucial in dictating the packing of the constituent molecules.

The crystal lattice is characterized by stacks of planar this compound (TMN) molecules arranged in triads. Within these triads, and between adjacent stacks, numerous short C-H···O contacts are observed. These interactions involve the hydrogen atoms of the methyl groups and the aromatic rings of the TMN molecules, and the oxygen atoms of the methoxy (B1213986) groups.

Structural Changes upon Electron Transfer and Complexation

The removal of an electron to form a radical cation or the engagement in donor-acceptor complexation induces notable changes in the molecular structure of this compound. These alterations are primarily observed in the planarity of the molecular skeleton.

Observation of Molecular Skeleton Flattening in Radical Cations

A significant structural consequence of the one-electron oxidation of this compound is the pronounced flattening of its molecular skeleton. In the radical cation salt, tris(this compound)bis(hexafluoroarsenate), the TMN molecules are observed to be planar. This contrasts with the often non-planar conformations of neutral methoxy-substituted aromatic compounds where the methoxy groups may be oriented out of the aromatic plane.

This planarity in the radical cation is a result of the delocalization of the positive charge and the unpaired electron across the naphthalene (B1677914) core and the methoxy substituents. This delocalization is maximized when the methoxy groups are coplanar with the aromatic rings, leading to a more rigid and flattened molecular structure.

The formation of dimeric radical cations of this compound is stabilized by a phenomenon known as "pancake bonding." This type of bonding involves a partially covalent interaction arising from the overlap of molecular orbitals between the stacked radical cations. The interaction energy for the cationic dimer of this compound has been calculated to be significantly more stable than that of the neutral dimer, with the pancake bond contributing approximately 11.5 kcal/mol to this stability. This strong interaction further enforces a cofacial arrangement and planarity of the constituent molecules.

While the term "cyanine distortion" is more commonly associated with polymethine dyes, the underlying principle of charge delocalization influencing geometry is applicable here. The extensive delocalization in the this compound radical cation leads to changes in bond lengths within the naphthalene system, reflecting a partial quinoidal character, which is a feature of cyanine-like systems.

Structural Comparison of Donor/Acceptor Complexes versus Radical Cation Salts

A direct crystallographic comparison between a donor-acceptor complex of this compound and its radical cation salts is challenging due to the limited availability of crystal structures for the former. However, based on the well-characterized structure of the tris(this compound)bis(hexafluoroarsenate) radical cation salt and general principles of donor-acceptor complexes, key structural differences can be anticipated.

In the radical cation salt , the defining features are the complete planarity of the TMN molecules and the formation of distinct stacks of these cations. The crystal packing is governed by electrostatic interactions between the cationic stacks and the counter-anions, as well as the aforementioned C-H···O contacts. The interplanar distances within the stacks are relatively short, indicative of strong π-π interactions and pancake bonding.

Conversely, in a hypothetical donor-acceptor complex , this compound would act as the electron donor, paired with a suitable electron acceptor molecule. The degree of charge transfer in such complexes can vary from weak (largely neutral components) to strong (approaching ionic character). This would directly influence the molecular geometry.

In a complex with weak charge transfer, the this compound molecule would likely retain a structure closer to its neutral, potentially less planar, conformation. The crystal packing would be dominated by alternating stacks of donor and acceptor molecules, with the interplanar distances being characteristic of typical π-π stacking interactions in neutral charge-transfer complexes.

The table below summarizes the expected and observed structural characteristics:

| Feature | Radical Cation Salt (Observed) | Donor/Acceptor Complex (Hypothetical) |

| Molecular Geometry | Planar this compound molecules | Geometry dependent on the degree of charge transfer; likely less planar in weak complexes. |

| Crystal Packing | Segregated stacks of cations and anions | Typically alternating stacks of donor and acceptor molecules. |

| Intermolecular Interactions | Electrostatic forces, C-H···O contacts, pancake bonding | π-π stacking, van der Waals forces, potentially weaker C-H···O contacts. |

| Interplanar Distances | Short, indicative of strong interactions | Generally larger than in radical cation salts, typical for neutral π-stacked systems. |

Theoretical and Computational Studies on 2,3,6,7 Tetramethoxynaphthalene and Analogues

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are powerful tools for elucidating the electronic structure of molecules like 2,3,6,7-tetramethoxynaphthalene. These computational approaches provide insights into molecular geometries, orbital energies, and spectroscopic properties, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Spectroscopic Property Validation

Density Functional Theory (DFT) has become a standard method for predicting the properties of molecular systems. By approximating the complex many-electron problem, DFT allows for the calculation of electronic structures and related properties with a good balance of accuracy and computational cost.

DFT calculations are particularly useful for validating and interpreting experimental spectroscopic data. For instance, time-dependent DFT (TD-DFT) can be employed to simulate electronic absorption spectra. mdpi.com By comparing the calculated absorption bands with experimental results, assignments of electronic transitions, such as metal-to-ligand charge transfer (MLCT) or π → π* transitions, can be made with greater confidence. mdpi.com The choice of functional and basis set, such as B3LYP with a 6-311G(d,p) basis set, is crucial for obtaining results that correlate well with experimental observations. researchgate.net These calculations can also predict emission energies and help understand the factors influencing quantum efficiency in luminescent materials. mdpi.com

Table 1: Comparison of Experimental and DFT-Calculated Spectroscopic Data

| Compound | Experimental λ_max (nm) | Calculated λ_max (nm) (Method) | Assignment |

| [Pt(meim)₂]²⁺ | ~300 | ~300 (TD-DFT/CAM-B3LYP) | MLCT/π → π* |

| [Pt(cyim)₂]²⁺ | - | 369 (TD-DFT) | ³MLCT |

| [Pt(meim)(cyim)]²⁺ | - | 372 (TD-DFT) | ³MLCT |

This table is illustrative and based on data for platinum complexes, demonstrating the application of DFT in spectroscopic validation. mdpi.com

Ab Initio Calculations for Geometry Optimization and Orbital Analysis

Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous approach to studying molecular systems. mdpi.com These methods are essential for accurate geometry optimization and detailed analysis of molecular orbitals. mdpi.com

The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.com This is a fundamental step before further analysis of a molecule's properties. Various levels of ab initio theory exist, from the foundational Hartree-Fock (HF) method to more sophisticated approaches that include electron correlation. mdpi.com The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is critical for the accuracy of these calculations. mdpi.com For instance, the 6-31G basis set is commonly used, while larger sets like cc-pVTZ can provide higher accuracy. mdpi.com

Once the optimized geometry is obtained, ab initio calculations can provide detailed information about the molecular orbitals, such as their shapes, energies, and contributions from different atomic orbitals. This orbital analysis is fundamental to understanding the electronic properties and reactivity of the molecule.

Investigation of Intermolecular Bonding Phenomena

The aggregation of molecules is governed by a variety of intermolecular forces. In the case of aromatic systems like this compound and its analogues, non-covalent interactions play a crucial role in determining their solid-state structures and properties.

"Pancake Bonding" in Cationic π-Dimers: Theoretical Models and Energetics

A particularly strong form of π-stacking, termed "pancake bonding," occurs between radical species with delocalized π-electrons. capes.gov.br This interaction is characterized by cofacial arrangements with intermolecular distances significantly shorter than typical van der Waals contacts. capes.gov.brrsc.org The driving force for pancake bonding is the covalent-like interaction arising from the overlap of singly occupied molecular orbitals (SOMOs) on adjacent radicals. capes.gov.brnih.gov

Table 2: Calculated Interaction Energies and Pancake Bond Contributions

| Dimer | Total Interaction Energy (kcal/mol) | Pancake Bond Contribution (kcal/mol) |

| [this compound]₂⁺ | -30.6 | ~11.5 |

| [Naphthalene]₂⁺ | -24.6 | - |

| Neutral [this compound]₂ | -19.1 | - |

Data based on DFT calculations. nih.gov

Analysis of Intermolecular Orbital Overlap Contributions to Stability

The stability of pancake-bonded dimers is directly related to the degree of intermolecular orbital overlap. The bonding interaction arises from the constructive overlap of the SOMOs of the interacting radicals, forming a bonding molecular orbital that is doubly occupied in the singlet ground state of the dimer. rsc.orgnih.gov Conversely, the corresponding antibonding molecular orbital is also formed but remains unoccupied.

Computational analysis of the highest occupied molecular orbital (HOMO) and the singly occupied molecular orbital (SOMO) in cationic dimers provides clear evidence for this overlap. In the case of the this compound cationic dimer, the HOMO-1 shows significant intermolecular overlap, while the SOMO exhibits antibonding character between the monomers, confirming a pancake bond order of 1/2. nih.gov The specific geometry of the dimer, such as a parallel-rotated configuration, can be influenced by additional intermolecular overlaps, for instance between the oxygen atoms of the methoxy (B1213986) groups. nih.gov

Computational Assessment of Hydrogen Bonding and Van der Waals Interactions in Aggregates

Computational methods can be used to identify and quantify these interactions. For example, analysis of crystal structures can reveal short contacts indicative of hydrogen bonds, which are typically formed between a donor atom (like N or O), a hydrogen atom, and an acceptor atom. d-nb.info The geometry of these bonds, including distances and angles, can be precisely determined.

Modeling of Charge Transfer and Electronic Delocalization

The introduction of four electron-donating methoxy groups onto the naphthalene (B1677914) core at the 2, 3, 6, and 7 positions significantly influences its electronic properties, making it an interesting subject for theoretical modeling of charge transfer and electronic delocalization. These studies are crucial for understanding its potential applications in organic electronics and materials science.

Energy Level Calculations for Radical Cation Aggregates

For instance, equilibrium thermochemical measurements and density functional theory (DFT) calculations have been employed to determine the binding energies of radical cation dimers and trimers involving naphthalene. In the case of the naphthalene(+•)(benzene) heterodimer radical cation, the experimental binding energy was determined to be approximately 7.9 ± 1 kcal/mol. researchgate.net Theoretical calculations using the M11/cc-pVTZ method on similar stacked structures show excellent agreement with experimental values, with calculated enthalpies of binding around 8.4 kcal/mol. researchgate.net

A noteworthy finding in these studies is the significant charge-transfer stabilization in stacked radical cation aggregates, even between molecules with large differences in their ionization potentials. researchgate.net In a (C6D6)C10H8(+•)(C6D6) heterotrimer, the positive charge is substantially delocalized, with only about 46% of the charge residing on the central naphthalene moiety. researchgate.net This suggests that in aggregates of this compound, the electron-donating methoxy groups would further lower the ionization potential and likely enhance charge delocalization and stabilization of the radical cation state.

Table 1: Illustrative Binding Energies and Charge Distribution in Naphthalene Radical Cation Aggregates

| Aggregate | Experimental Binding Energy (kcal/mol) | Calculated Enthalpy of Binding (-ΔH°) (kcal/mol) | Charge on Naphthalene Moiety (%) |

| C10H8(+•)(C6H6) | 7.9 ± 1 | 8.4 | Not specified in the study |

| C10H8(+•)(C6D6) | 8.1 ± 1 | Not specified in the study | Not specified in the study |

| (C6D6)C10H8(+•)(C6D6) | 8.4 ± 1 (for the second C6D6) | 9.0 | 46 |

This data is for naphthalene-benzene aggregates and serves as an illustrative example for the types of interactions expected in this compound aggregates.

Spin Density Distribution Analysis in Open-Shell Systems

Open-shell systems, such as radical cations, are characterized by the presence of one or more unpaired electrons. The distribution of this unpaired electron's spin density across the molecule is a critical factor in determining its reactivity and magnetic properties. Theoretical methods like the unrestricted Hartree-Fock (UHF) method and various DFT functionals are employed to calculate spin density distributions.

In studies of methyl-substituted condensed benzenoid radical cations, a linear relationship has been observed between the methyl-proton splitting in electron spin resonance (ESR) spectroscopy and the calculated spin density on the adjacent carbon atom. researchgate.net This indicates that the spin density is significantly delocalized over the aromatic framework. For this compound radical cation, it is expected that the spin density would be distributed across the naphthalene core, with some localization influenced by the positions of the methoxy groups. The oxygen atoms of the methoxy groups, with their lone pairs, can also participate in the delocalization of the spin density.

The choice of computational method is crucial for accurately predicting spin density. Different DFT functionals can yield varying results, and for some challenging systems, post-Hartree-Fock methods may be necessary to capture the complex electron correlation effects. researchgate.net

Table 2: Illustrative Proportionality Constants for Spin Density Analysis in Methyl-Substituted Benzenoid Radicals

| Radical Species | Proportionality Constant (G) |

| Cations | 44 |

| Anions | 21 |

This data illustrates the relationship between methyl-proton splitting and spin density on the attached carbon in analogous systems. researchgate.net

Correlation of Orbital Diagrams with Experimental Crystal Lattice Arrangements

The arrangement of molecules in a crystal lattice has a profound impact on the material's bulk properties, including charge transport. Theoretical calculations of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be correlated with experimentally determined crystal structures to understand these properties.

While a specific crystal structure for this compound is not detailed in the provided search results, the crystal structure of the related compound 2,3,6,7-tetramethylnaphthalene (B182165) has been reported (CCDC Number: 635890). nih.gov The packing of molecules in the crystal, such as π-π stacking distances and the degree of orbital overlap between adjacent molecules, dictates the efficiency of charge transfer.

Theoretical modeling can predict how the frontier molecular orbitals of this compound would interact in a solid-state packing arrangement. The electron-rich nature of the methoxy-substituted naphthalene core would lead to a high-energy HOMO, facilitating oxidation and the formation of a radical cation. The spatial distribution of the HOMO would be critical in determining the intermolecular electronic coupling, which is a key parameter in charge transport models. Studies on other charge-transfer complexes have shown that the degree of charge transfer and the resulting electronic properties are highly dependent on the stacking arrangement (e.g., segregated vs. mixed stacks).

Applications in Organic Electronic Materials and Devices, Utilizing 2,3,6,7 Tetramethoxynaphthalene Analogs

Organic Semiconducting Materials Development

The development of high-performance organic semiconductors is fundamental to the advancement of organic electronics. The intrinsic properties of the molecular components, such as their ability to form stable charged states and facilitate charge transport, are of paramount importance.

Role of Radical Cation Salts in Organic Conductors

A key feature of electron-rich aromatic compounds like 2,3,6,7-tetramethoxynaphthalene analogs is their ability to form stable radical cations upon oxidation. These radical cations, when paired with suitable counter-anions, can form charge-transfer (CT) salts with significant electrical conductivity. The formation of these salts involves the transfer of an electron from the electron-donating naphthalene (B1677914) derivative (donor) to an electron-accepting molecule (acceptor), creating a pair of radical ions.

The stability of the resulting radical cation is crucial for the material's performance and is influenced by the delocalization of the unpaired electron across the aromatic system. nih.gov The electron-donating methoxy (B1213986) groups on the naphthalene core enhance the stability of the radical cation. Current time information in Bangalore, IN. The interaction between the donor and acceptor molecules in the solid state leads to the formation of either mixed or segregated stacks. In segregated stacks, columns of donor and acceptor molecules are formed, providing pathways for charge transport. This columnar stacking is a critical factor in achieving high electrical conductivity.

The degree of charge transfer in these complexes, which can be partial or complete, is a determining factor for their conductivity. Partial charge transfer is often essential for high conductivity, as it allows for the movement of charge carriers along the molecular stacks. For instance, the charge-transfer salt tetrathiafulvalene-tetracyanoquinodimethane (TTF-TCNQ) exhibits high conductivity due to partial charge transfer, a principle that is applicable to other organic conductors. mdpi.com

Strategies for Achieving and Enhancing Electrical Conductivity

Several strategies are employed to enhance the electrical conductivity of organic materials based on this compound analogs. A primary approach involves the chemical modification of the naphthalene core. The introduction of electron-donating groups, such as the four methoxy groups in this compound, lowers the ionization potential of the molecule, facilitating the formation of charge-transfer complexes. Current time information in Bangalore, IN.

The choice of the electron acceptor is also critical. Strong acceptors are required to facilitate charge transfer from the donor molecule. Furthermore, the molecular geometry and the potential for close packing in the solid state are vital. The formation of ordered, segregated stacks of donor and acceptor molecules provides continuous pathways for charge transport, leading to higher conductivity. nih.gov

Controlling the morphology of the material, for instance, through the growth of single crystals or the formation of well-ordered thin films, can significantly reduce defects and grain boundaries that impede charge transport. For some systems, increasing the dimensionality of the electronic structure through strong intermolecular interactions in multiple directions can also enhance conductivity.

Donor Molecules in Advanced Organic Electronic Devices

The tunable electronic properties of this compound analogs make them excellent candidates for use as electron-donor materials in a variety of organic electronic devices, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Integration into Conjugated Polymer Systems for Organic Photovoltaics (OPVs)

In organic photovoltaics, the active layer typically consists of a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. wikipedia.org The efficiency of an OPV device is heavily dependent on the properties of the donor material. Naphthalene-based donor molecules, including those analogous to this compound, have shown promise in this area.

The introduction of methoxy groups onto the naphthalene core raises the HOMO energy level of the donor material. Current time information in Bangalore, IN. This is a crucial parameter as the difference between the HOMO of the donor and the LUMO of the acceptor determines the open-circuit voltage (Voc) of the solar cell. A higher HOMO level in the donor can lead to a higher Voc.

Four donor-acceptor type conjugated polymers based on phenanthrene (B1679779) and naphthalene with and without dimethoxy substitution were synthesized and their performance in OPVs was evaluated. The polymer with 1,5-dimethoxy substituted naphthalene (PA4) exhibited a lower optical bandgap (1.52 eV) compared to the unsubstituted naphthalene polymer (PA3) (1.59 eV). Current time information in Bangalore, IN. The dimethoxy substitution also resulted in a higher HOMO energy level. Current time information in Bangalore, IN. While the unsubstituted naphthalene-based polymer (PA3) achieved a power conversion efficiency (PCE) of 5.8%, the methoxy-substituted version (PA4) showed a lower PCE, which was attributed to suppressed electron mobility. Current time information in Bangalore, IN. This highlights the delicate balance required between tuning energy levels and maintaining good charge transport properties.

In another study, a fused-ring electron acceptor (NDIC) with a naphthalene core was designed and, when blended with the polymer donor PBDB-T, achieved a PCE of 9.43% with a high Voc of 0.90 V. This demonstrates the potential of naphthalene-based units in high-performance OPVs.

Table 1: Performance of Naphthalene-Based Donor and Acceptor Materials in Organic Solar Cells

| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|---|

| PA3 (unsubstituted naphthalene polymer) | PC71BM | - | - | - | 5.8 | Current time information in Bangalore, IN. |

| PA1 (unsubstituted phenanthrene polymer) | PC71BM | - | - | - | 5.3 | Current time information in Bangalore, IN. |

| PBDB-T | NDIC (naphthalene core) | 0.90 | 15.10 | 69.60 | 9.43 | |

| PBDB-T | IDIC (benzene core) | 0.77 | - | - | 9.19 | |

| YF02 (diphenylamine-naphthalene dye) | - | 0.807 | - | - | 5.29 |

Utilization in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic integrated circuits, flexible displays, and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Naphthalene-based materials, including those with electron-donating substituents, have been investigated as the active layer in OFETs.

The introduction of electron-donating groups like methoxy groups can influence the charge transport characteristics. In a study of donor-acceptor copolymers based on phenanthrene and naphthalene, the polymers without dimethoxy substituents exhibited balanced ambipolar behavior with high charge mobilities (around 1 cm2 V-1 s-1). Current time information in Bangalore, IN. However, the introduction of dimethoxy groups suppressed the electron mobility. Current time information in Bangalore, IN. This suggests that while methoxy groups can be beneficial for tuning energy levels, their impact on molecular packing and charge transport must be carefully considered.

Even a simple naphthalene core with alkylthienyl groups has demonstrated a high hole mobility of 0.14 cm2 Vs−1. This indicates the inherent potential of the naphthalene unit as a building block for high-mobility organic semiconductors.

Table 2: Performance of Naphthalene-Based Organic Field-Effect Transistors

| Semiconductor Material | Mobility (cm2 V-1 s-1) | On/Off Ratio | Device Type | Reference |

|---|---|---|---|---|

| PA1 (unsubstituted phenanthrene polymer) | ~1 | - | Ambipolar | Current time information in Bangalore, IN. |

| PA3 (unsubstituted naphthalene polymer) | ~1 | - | Ambipolar | Current time information in Bangalore, IN. |

| Naphthalene with alkylthienyl groups | 0.14 | - | p-type |

Design Principles for Electroactive Donor Molecules

The design of effective electroactive donor molecules based on the this compound framework is guided by several key principles aimed at optimizing their electronic and morphological properties for specific applications.

A primary consideration is the tuning of the frontier molecular orbital (HOMO and LUMO) energy levels. For OPV applications, the HOMO level of the donor should be matched with the LUMO level of the acceptor to maximize the open-circuit voltage. The electron-donating nature of the methoxy groups in this compound inherently raises the HOMO level, which is a desirable characteristic for a donor material. Current time information in Bangalore, IN.

The molecular structure must also promote favorable intermolecular interactions and packing in the solid state to ensure efficient charge transport. This is critical for achieving high charge carrier mobility in OFETs and efficient charge collection in OPVs. The planarity of the molecular backbone and the nature of any solubilizing side chains can significantly influence the degree of π-π stacking.

Furthermore, the stability of the molecule, particularly its radical cation, is essential for the long-term operational stability of the device. The electron-rich nature of the tetramethoxynaphthalene core contributes to the stabilization of the radical cation through resonance. nih.gov

Finally, for solution-processable devices, the molecule must have adequate solubility in common organic solvents without compromising its electronic properties and self-assembly capabilities. The strategic attachment of alkyl or other solubilizing groups is a common approach to achieve this.

Engineering of Self-Assembled Monolayers (SAMs) for Interface Control

Self-assembled monolayers are highly ordered molecular assemblies formed by the spontaneous adsorption of molecular units onto a substrate. In the realm of organic electronics, SAMs provide a powerful tool to chemically modify surfaces, thereby controlling the energetic landscape and morphology at the interface between electrodes and organic semiconductor layers. fau.de This control is paramount for optimizing charge injection/extraction and minimizing interfacial defects. fau.deszfki.hu Analogs of this compound, such as naphthalene-imide and naphthalenediimide derivatives, have been successfully employed to this end. acs.orgresearchgate.netresearchgate.net

Recent research has demonstrated the utility of naphthalene-imide-based SAMs in enhancing the performance and stability of perovskite solar cells (PSCs). acs.orgresearchgate.net In these devices, the interface between the transparent conductive oxide (TCO), such as indium-doped tin oxide (ITO), and the perovskite layer is often a source of energy level mismatch and defects. acs.org By introducing a SAM of a naphthalene-imide derivative, it is possible to modify the work function of the ITO and create a more favorable energy alignment for charge extraction. acs.org

For instance, a study utilizing a series of newly synthesized naphthalene-imide derivatives with carboxylic acid anchoring groups for assembly on ITO substrates in electron-transport-layer-free (ETL-free) PSCs showed significant improvements in device stability. acs.orgresearchgate.net The chemical and thermal stability of these naphthalene-imide SAMs contributed to enhanced thermal stability of the devices, with some achieving T80 lifetimes exceeding 800 hours at 85 °C in air. acs.orgresearchgate.net This highlights the role of the robust aromatic naphthalene core in providing a stable interfacial layer.

The functionalization of the naphthalene core is crucial for its role in the SAM. For example, the incorporation of different terminal groups on naphthalenediimide (NDI) cores has been shown to influence device characteristics in quantum dot light-emitting diodes (QD-LEDs). researchgate.net Two different NDI-based SAMs, one with a single carboxylic acid anchor and a long alkyl chain (SAM3) and another with two carboxylic acid anchors (SAM12), were investigated as electron-selective contacts. researchgate.net The results indicated that the nature of the substituent plays a significant role in controlling the device performance, demonstrating the tunability of these naphthalene-based SAMs. researchgate.net

Furthermore, the electrical properties of organic field-effect transistors (OFETs) can be significantly influenced by the introduction of naphthalene-based SAMs. Naphthalene bisimides have been investigated as n-type semiconductors in OFETs, where their electron-transporting ability is of interest. researchgate.net The performance of these devices is strongly linked to the molecular packing and orientation of the active material, which can be influenced by the SAM at the dielectric interface.

The table below summarizes key findings from research on naphthalene-based SAMs, which serve as analogs to this compound, in various organic electronic devices.

| Device Type | Naphthalene Analog Used | Substrate | Key Findings & Performance Metrics |

| Perovskite Solar Cell (PSC) | Pyridine-functionalized naphthalene diimide carboxylic acid | Indium-doped Tin Oxide (ITO) | Improved thermal stability, reaching T80 lifetimes of over 800 hours at 85°C. acs.orgresearchgate.net |

| Quantum Dot LED (QD-LED) | Naphthalenediimide (NDI) derivatives with carboxylic acid anchors | Not specified | Demonstrated potential as efficient electron-selective contacts; device characteristics are tunable via functional groups. researchgate.net |

| Organic Field-Effect Transistor (OFET) | Naphthalene bisimide derivatives | Not specified | Act as n-type semiconductors; device performance is highly dependent on the molecular alignment of the active material. researchgate.net |

Conclusion and Future Research Perspectives

Synopsis of Major Academic Contributions to the Understanding of 2,3,6,7-Tetramethoxynaphthalene

A thorough review of academic literature reveals no major contributions dedicated to the study of this compound. Its existence is noted in chemical supplier catalogs, which provide basic data such as its CAS number (33033-33-9) and molecular formula (C14H16O4).

Identification of Emerging Research Avenues and Unresolved Challenges

The primary unresolved challenge is the fundamental characterization of this compound. Future research should focus on:

Development of a reliable and scalable synthetic route. This would be the first and most critical step to enable further study.

Comprehensive spectroscopic and crystallographic analysis to fully elucidate its structural and electronic properties.

Investigation of its fundamental reactivity , including its susceptibility to electrophilic substitution, oxidation, and other common reactions of aromatic ethers.

Potential for Innovation in Naphthalene-Based Organic Materials and Supramolecular Chemistry

While the potential of naphthalene (B1677914) derivatives in organic materials and supramolecular chemistry is well-documented, the specific role of this compound is entirely speculative. The electron-donating nature of the four methoxy (B1213986) groups could lead to interesting properties for applications in:

Organic electronics: as a potential component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Supramolecular chemistry: as a building block for the construction of complex, self-assembling systems.

However, without empirical data, these remain as yet unexplored possibilities. The scientific community has a clear opportunity to investigate this compound and potentially unlock new avenues in materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,6,7-Tetramethoxynaphthalene in laboratory settings?

- Methodology : Optimize methoxylation reactions using naphthalene precursors under controlled conditions. For example, regioselective methoxylation can be achieved via Friedel-Crafts alkylation or demethylation-protection strategies, as seen in related tetramethoxy compounds like 2-formyl-1,4,5,8-tetramethoxynaphthalene . Purification typically involves column chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients) and characterization via NMR to confirm substitution patterns .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?

- Methodology : Combine H/C NMR to identify methoxy group positions and aromatic proton coupling. Mass spectrometry (EI-MS or HRMS) confirms molecular weight and fragmentation patterns. Gas chromatography (GC) with non-polar columns (e.g., Lee’s RI column) or HPLC with UV detection can assess purity, as demonstrated in studies on tetramethylnaphthalenes .

Q. How should researchers design inhalation exposure studies for naphthalene derivatives like this compound?

- Methodology : Follow inclusion criteria from toxicological profiles, such as defining exposure routes (inhalation/oral/dermal), dose ranges, and endpoints (e.g., hepatic/renal effects). Use controlled animal models (rodents) and monitor systemic outcomes like oxidative stress biomarkers or histopathological changes, aligning with protocols in naphthalene toxicity studies .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of this compound be resolved?

- Methodology : Apply systematic review frameworks to assess study confidence levels (e.g., high/moderate/low based on experimental rigor) . Prioritize studies with validated analytical methods (e.g., LC-MS for metabolite detection) and replicate findings in multiple models (e.g., hepatic microsomes from humans and rodents) . Address variability by standardizing exposure durations and metabolic assay conditions.

Q. What in silico tools predict the environmental partitioning and degradation pathways of this compound?

- Methodology : Use QSAR models to estimate log (octanol-water partitioning) and persistence in soil/water. Computational tools like EPI Suite or TEST can simulate hydrolysis/photolysis rates. Validate predictions with experimental data from environmental monitoring studies, as outlined in toxicological profiles for related naphthalenes .

Q. What mechanisms underlie the differential toxicity of this compound compared to other methoxylated naphthalenes?

- Methodology : Compare reactive metabolite profiles (e.g., quinone intermediates) using in vitro assays with cytochrome P450 isoforms (CYP1A2, CYP3A4). Assess DNA adduct formation via P-postlabeling or LC-MS/MS. Cross-reference findings with toxicogenomic databases to identify gene expression patterns linked to oxidative stress .

Q. How can researchers prioritize data gaps in the toxicological profile of this compound?

- Methodology : Align with ATSDR’s substance-specific data needs framework . Focus on understudied endpoints (e.g., neurotoxicity, endocrine disruption) using tiered testing strategies: start with high-throughput in vitro screens (e.g., ToxCast) followed by targeted in vivo studies. Leverage existing datasets from structurally similar compounds (e.g., 1,4,6,7-tetramethylnaphthalene) to infer potential hazards .

Methodological Notes

- Synthesis : Optimize regioselectivity by protecting/deprotecting methoxy groups during synthesis .

- Toxicity Testing : Use OECD guidelines for acute/chronic exposure studies and include positive controls (e.g., naphthoquinones) .

- Data Analysis : Employ meta-analysis tools to reconcile conflicting results, weighting studies by sample size and methodological quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.